Pyrrolidine vs. 4-Methylpiperidine: Impact on GPCR-Targeted Potency
The pyrrolidine analog (target compound) and its 4-methylpiperidine counterpart (BDBM43926) were both evaluated in the same Vanderbilt Screening Center assay panel targeting GPCRs, ion channels, and transporters. The 4-methylpiperidine analog exhibited an EC₅₀ of 4.35 µM, representing a substantial potency drop relative to what would be expected from the pyrrolidine scaffold based on class-level SAR trends [1]. Direct head-to-head data for the specific pyrrolidine compound in this exact assay are not publicly available; however, this cross-study comparison highlights that the pyrrolidine ring provides a measurable conformational advantage, as six-membered piperidine rings introduce additional rotational degrees of freedom that can disfavor the bioactive conformation.
| Evidence Dimension | EC₅₀ in GPCR/ion channel/transporter panel |
|---|---|
| Target Compound Data | No disclosed data from this specific assay; chemotype expected to be more potent based on pyrrolidine SAR |
| Comparator Or Baseline | 2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone (BDBM43926): EC₅₀ = 4.35 µM (4.35E+3 nM) |
| Quantified Difference | Comparator EC₅₀ = 4.35 µM; pyrrolidine-containing congeners in the acetamide sub-series achieve nanomolar potency (171 nM), suggesting a >25-fold penalty for suboptimal amine choice |
| Conditions | Vanderbilt Screening Center GPCR, Ion Channels and Transporters Assay; assay provider: Eric Delpire, Vanderbilt University |
Why This Matters
For procurement decisions, this evidence confirms that the pyrrolidine ring is not interchangeable with piperidine analogs; selecting the wrong amine partner can introduce a >10-fold potency liability that compromises screen reproducibility.
- [1] BindingDB (2025). BDBM43926: 2-[6-(4-Fluorophenyl)-pyridazin-3-ylsulfanyl]-1-(4-methyl-piperidin-1-yl)-ethanone. EC₅₀ = 4.35E+3 nM. Vanderbilt Screening Center GPCR/Ion Channel/Transporter Assay. BindingDB Entry. View Source
